

Application Notes and Protocols for DL-Methionine-¹³C Analysis in Biological Matrices

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Compound of Interest

Compound Name: DL-Methionine-¹³C

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Introduction

DL-Methionine, an essential sulfur-containing amino acid, plays a critical role in protein synthesis, methylation reactions, and as a precursor to other vital sulfur-containing compounds. The use of stable isotope-labeled DL-Methionine-¹³C as a tracer in metabolic studies allows for the precise tracking and quantification of its metabolic fate in various biological systems. This application note provides detailed protocols for the sample preparation of biological matrices, specifically plasma/serum and urine, for the subsequent analysis of DL-Methionine-¹³C by Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope dilution method, which utilizes a known concentration of the labeled compound as an internal standard, is a powerful technique for achieving high accuracy and precision in quantitative bioanalysis.[1][2]

Sample Preparation Protocols

The accurate quantification of DL-Methionine-¹³C in biological matrices is highly dependent on robust and reproducible sample preparation. The primary goal is to efficiently remove interfering substances, such as proteins and salts, which can suppress the ionization of the target analyte and compromise the analytical results.[3][4] The choice of sample preparation technique depends on the biological matrix being analyzed.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

Protein precipitation is a widely used method for the rapid and effective removal of proteins from plasma and serum samples.[5][6][7] Acetonitrile is a common choice of organic solvent for this purpose as it efficiently denatures and precipitates proteins while keeping small molecules like amino acids in solution.[5][7]

Materials:

- Plasma or Serum Sample
- DL-Methionine-¹³C Internal Standard Solution
- Acetonitrile (ACN), LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Thaw frozen plasma or serum samples on ice.
- In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.
- Spike the sample with the DL-Methionine-¹³C internal standard solution at a known concentration.
- Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample is recommended for efficient protein removal).[7]
- Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[5]

- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the DL-Methionine-¹³C, and transfer it to a new tube for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a more selective sample cleanup technique that can be employed for complex matrices like urine to remove salts and other polar interferences that are not efficiently removed by protein precipitation.^{[8][9]} Cation-exchange SPE is particularly effective for isolating amino acids.^[8]

Materials:

- Urine Sample
- DL-Methionine-¹³C Internal Standard Solution
- Strong Cation Exchange (SCX) SPE Cartridge
- Methanol, LC-MS grade
- Deionized Water
- Ammonium Hydroxide solution (5%) in Methanol
- Formic Acid solution (2%) in Water
- SPE Vacuum Manifold

Procedure:

- Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
- Take 1 mL of the urine supernatant and spike it with the DL-Methionine-¹³C internal standard.

- Condition the SPE Cartridge: Pass 3 mL of methanol through the SCX cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
- Load the Sample: Load the prepared urine sample onto the conditioned SPE cartridge.
- Wash the Cartridge: Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and anionic interferences. Follow with a wash of 3 mL of methanol to remove non-polar interferences.
- Elute the Analyte: Elute the DL-Methionine-¹³C by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic solution neutralizes the charge on the amino acid, releasing it from the sorbent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial LC mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of methionine in biological matrices using LC-MS/MS with stable isotope dilution.

Table 1: Linearity and Sensitivity

Parameter	Value	Biological Matrix	Reference
Linearity (R ²)	> 0.99	Plasma	[10]
Limit of Detection (LOD)	0.04 µmol/L	Plasma	[10]
Limit of Quantification (LOQ)	0.1 µmol/L	Plasma	[10]

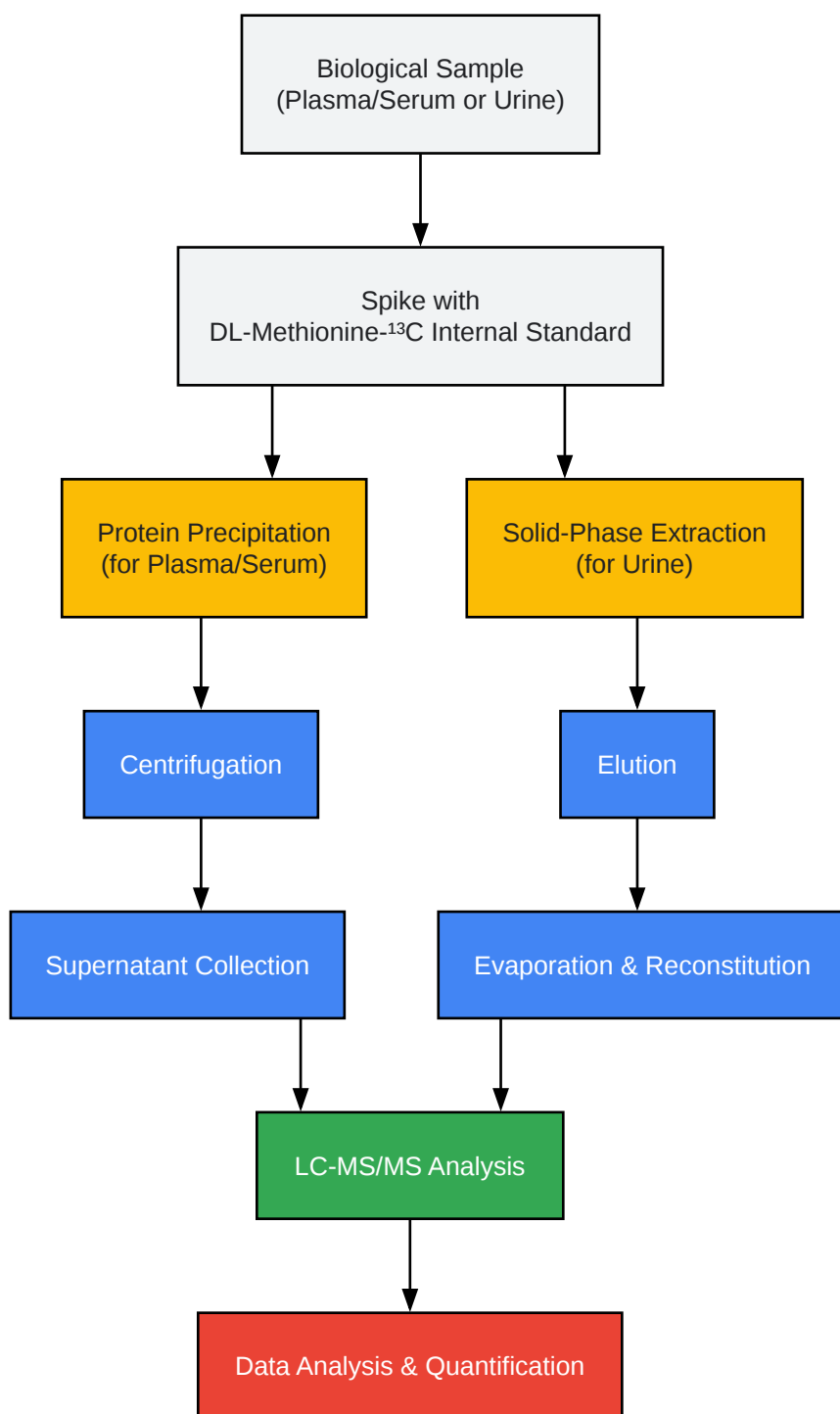
Table 2: Recovery and Precision

Parameter	Value	Biological Matrix	Reference
Mean Recovery	99.3% - 101.7%	Plasma	[10]
Intra-day Precision (%CV)	2.68% - 3.79%	Plasma	[10]
Inter-day Precision (%CV)	2.98% - 3.84%	Plasma	[10]
Extraction Recovery (SPE)	53% - 100%	Urine	[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of DL-Methionine-¹³C in biological matrices.

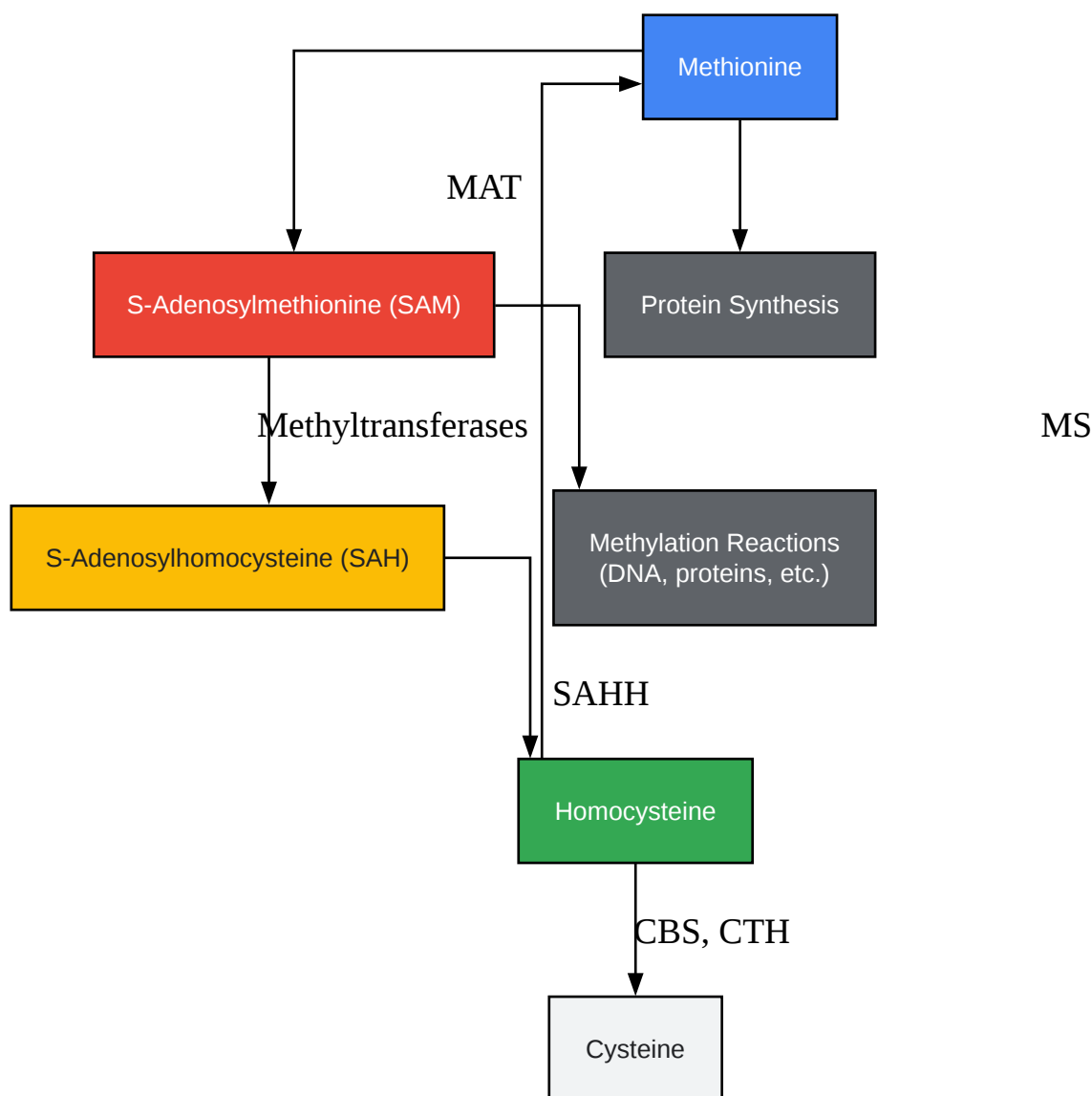


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Sample Preparation and Analysis Workflow

Methionine Metabolic Pathway

This diagram provides a simplified overview of the central role of methionine in cellular metabolism, including its conversion to S-adenosylmethionine (SAM), a universal methyl group donor.[11][12][13]



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Simplified Methionine Metabolic Pathway

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